molecular formula C18H17NO3 B2857359 7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 620932-12-9

7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2857359
CAS No.: 620932-12-9
M. Wt: 295.338
InChI Key: MHAVZQRYTFLHMU-UHFFFAOYSA-N
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Description

7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methyl group at the 7th position, a p-tolyloxy-ethyl group at the 1st position, and a dione structure at the 2nd and 3rd positions of the indole ring.

Scientific Research Applications

7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the p-Tolyloxy-Ethyl Group: This step involves the reaction of the indole derivative with p-tolyloxy-ethyl chloride in the presence of a base like potassium carbonate.

    Formation of the Dione Structure: The final step involves the oxidation of the indole derivative to form the dione structure at the 2nd and 3rd positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the dione structure to a diol.

    Substitution: The methyl and p-tolyloxy-ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Mechanism of Action

The mechanism of action of 7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-2,3-dione: Lacks the p-tolyloxy-ethyl group, making it less complex.

    7-Methyl-1H-indole-2,3-dione: Lacks the p-tolyloxy-ethyl group, making it structurally simpler.

    1-(2-p-Tolyloxy-ethyl)-1H-indole-2,3-dione: Lacks the methyl group at the 7th position.

Uniqueness

7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both the methyl group at the 7th position and the p-tolyloxy-ethyl group at the 1st position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-6-8-14(9-7-12)22-11-10-19-16-13(2)4-3-5-15(16)17(20)18(19)21/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAVZQRYTFLHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=C(C=CC=C3C(=O)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807746
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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